METHYL 2-{CYANO[4-(DIMETHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-{CYANO[4-(DIMETHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE is a complex organic compound that belongs to the class of cyanoacetamides This compound is characterized by its unique structure, which includes a cyano group, a dimethylamino group, and a methylsulfanyl group attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{CYANO[4-(DIMETHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE can be achieved through the cyanoacetylation of amines. This process involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the direct treatment of amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound typically involves the solvent-free reaction of aryl amines with ethyl cyanoacetate, which is one of the most widely used methods due to its efficiency and cost-effectiveness . This method can be scaled up for large-scale production, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{CYANO[4-(DIMETHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The active hydrogen on the C-2 position of the cyanoacetamide moiety can participate in various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include various substituted cyanoacetamides and heterocyclic compounds, which are of interest for their potential biological activities .
Scientific Research Applications
METHYL 2-{CYANO[4-(DIMETHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of METHYL 2-{CYANO[4-(DIMETHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE involves its interaction with various molecular targets and pathways. The cyano and carbonyl groups in the compound enable it to participate in condensation and substitution reactions, leading to the formation of biologically active compounds . These interactions can affect cellular processes and pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and triazine-based compounds, such as:
- N-aryl cyanoacetamides
- N-heteryl cyanoacetamides
- Triazine derivatives with different substituents
Uniqueness
METHYL 2-{CYANO[4-(DIMETHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities . This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
methyl 2-[cyano-[4-(dimethylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O2S/c1-15(2)8-12-9(14-10(13-8)19-4)16(6-11)5-7(17)18-3/h5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJLSGTWGFCXLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)SC)N(CC(=O)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.